molecular formula C17H16O3 B217818 9-(trans-4-Hydroxy-2-buten-1-yl)adenine CAS No. 104715-57-3

9-(trans-4-Hydroxy-2-buten-1-yl)adenine

Cat. No. B217818
CAS RN: 104715-57-3
M. Wt: 205.22 g/mol
InChI Key: DYLIWHYUXAJDOJ-OWOJBTEDSA-N
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Description

“9-(trans-4-Hydroxy-2-buten-1-yl)adenine” is a compound that belongs to the class of organic compounds known as 6-aminopurines . These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .


Synthesis Analysis

The synthesis of “this compound” involves the alkylation of adenine with excess trans-1,4-dichloro-2-butene . This reaction is effected by K2CO3 in dimethyl sulfoxide or tetra-n-butylammonium fluoride in tetrahydrofuran, leading to 90-95% regioselectivity to 9-alkylpurines . The title compounds were obtained by refluxing intermediates in 0.1 M NaOH or HCl .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular weight of 219.24 . It includes a purine ring fused to an imidazole ring, with an amino group at position 6 .


Chemical Reactions Analysis

In the synthesis process, “this compound” undergoes alkylation with trans-1,4-dichloro-2-butene . This reaction is facilitated by K2CO3 in dimethyl sulfoxide or tetra-n-butylammonium fluoride in tetrahydrofuran .

Scientific Research Applications

  • DNA Adduct Formation : 9-(trans-4-Hydroxy-2-buten-1-yl)adenine forms DNA adducts through reactions with DNA nucleobases. This is particularly relevant in the study of mutagenesis and carcinogenesis, as these adducts are crucial in the early stages of carcinogenesis (Tretyakova et al., 1997).

  • Synthesis and Biological Properties : The compound has been synthesized and tested for biological properties, including inhibition of the growth of murine leukemia cells. This highlights its potential in medicinal chemistry and drug development (Phadtare & Žemlička, 1987).

  • Oligodeoxynucleotides Synthesis : It plays a role in the synthesis of DNA oligodeoxynucleotides containing specific adenine adducts. These synthesized oligomers can be used for structural and biological studies (Dorr, Murphy, & Tretyakova, 2007).

  • Antiviral Activity : Analogues of this compound have been designed and synthesized for their antiviral activity against various viruses (Choi & Kim, 1997).

  • Fluorescence in Biochemical Assays : 2-Aminopurine, a fluorescent isomer of adenine, is used in biochemical settings as a probe for DNA and RNA structure. Studies on 2-Aminopurine help understand the role of hydration in the fluorescence of adenine analogues (Lobsiger et al., 2014).

  • Metabolic Studies : 9-(trans-2′, Trans-3′-Dihydroxycyclopent-4′-enyl)-Adenine has been used to study metabolic relationships between different cellular compounds, providing insights into biochemical pathways (Paisley, Hasobe, & Borchardt, 1989).

  • Synthesis of Derivatives : Research includes the synthesis of various derivatives of this compound, exploring their potential in diverse applications like antiviral activity and enzyme inhibition (Dvořáková, Holý, & Rosenberg, 1994).

  • Oligonucleotides with Sugar Substitutes : Studies have been conducted on oligonucleotides with 3-hydroxy-N-acetylprolinol as a sugar substitute, which involves adenine derivatives and highlights their potential in nucleic acid research (Ceulemans, Aerschot, Rozenski, & Herdewijn, 1997).

  • Synthesis in Chemotherapy Research : The compound is involved in the synthesis of oligodeoxynucleotides containing adenine adducts for exploring mutagenic potential, particularly in chemotherapy research (Kowalczyk, Harris, & Harris, 2001).

  • Broad-Spectrum Antiviral Activity : Certain derivatives show broad-spectrum antiviral activity, indicating their potential in the treatment of various viral diseases (De Clercq, Descamps, De Somer, & HOL�, 1978).

Mechanism of Action

The adenine derivative of “9-(trans-4-Hydroxy-2-buten-1-yl)adenine” is a substrate for adenosine deaminase . Both the adenine and guanine derivatives exhibit 50% inhibition of the growth of murine leukemia L 1210 cell culture at 1 mM concentration .

Future Directions

The future directions for “9-(trans-4-Hydroxy-2-buten-1-yl)adenine” could involve further exploration of its biological properties and potential applications in medicinal chemistry . More research is needed to fully understand its mechanism of action and potential therapeutic uses .

properties

IUPAC Name

(E)-4-(6-aminopurin-9-yl)but-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c10-8-7-9(12-5-11-8)14(6-13-7)3-1-2-4-15/h1-2,5-6,15H,3-4H2,(H2,10,11,12)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLIWHYUXAJDOJ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CC=CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)C/C=C/CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104715-57-3
Record name 9-(4-Hydroxy-2-buten-1-yl)adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104715573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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